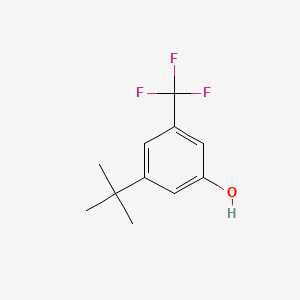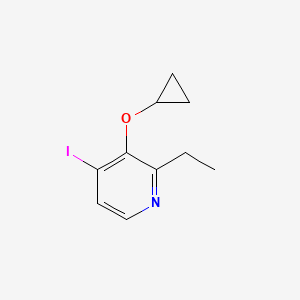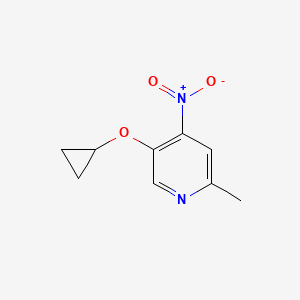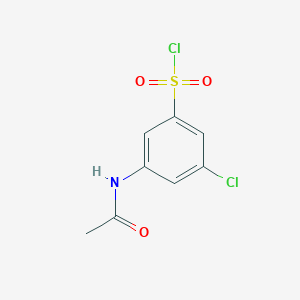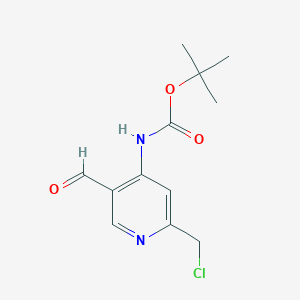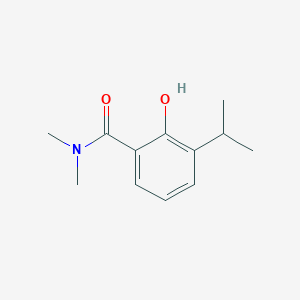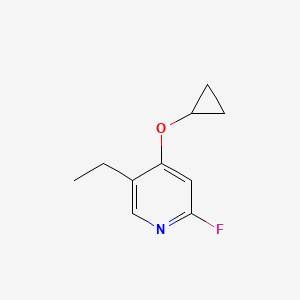
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride typically involves the reaction of 2-acetyl-6-cyanopyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, water
Catalysts: Acid or base catalysts for hydrolysis reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles such as amines, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can result in the modification of proteins and enzymes, thereby altering their function. The compound may also interact with specific molecular targets and pathways, depending on its structure and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-4-cyanopyridine-6-sulfonyl chloride
- 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride
- 2-Cyano-4-chloropyridine
Uniqueness
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both acetyl and cyanopyridine groups, along with the sulfonyl chloride moiety, makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H5ClN2O3S |
|---|---|
Peso molecular |
244.66 g/mol |
Nombre IUPAC |
2-acetyl-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O3S/c1-5(12)8-3-7(15(9,13)14)2-6(4-10)11-8/h2-3H,1H3 |
Clave InChI |
CRQSQBBTPXALDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



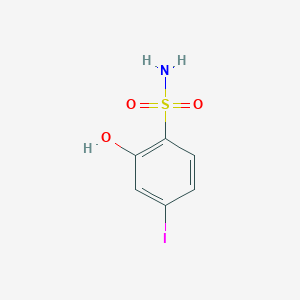
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

